molecular formula C14H23NO2 B1532156 N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine CAS No. 1040692-50-9

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine

Cat. No.: B1532156
CAS No.: 1040692-50-9
M. Wt: 237.34 g/mol
InChI Key: PPVGEGCKQVFECF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine typically involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to introduce the propyl group, followed by further reactions to introduce the butanamine moiety . Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could produce different amine compounds.

Scientific Research Applications

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is used extensively in scientific research, particularly in the following fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is unique due to its specific molecular structure, which imparts distinct biochemical properties. Its ability to interact with a wide range of molecular targets makes it versatile in research applications .

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)propyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVGEGCKQVFECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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